Benzo[b]thiophene-4-methanamine hydrochloride
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Overview
Description
Benzo[b]thiophene-4-methanamine hydrochloride is a heterocyclic compound that contains a benzothiophene core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of both the benzothiophene ring and the methanamine group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by decyanation to form the benzothiophene core . The methanamine group can then be introduced through a nucleophilic substitution reaction using appropriate amine precursors.
Industrial Production Methods
Industrial production of Benzo[b]thiophene-4-methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to dihydrobenzothiophene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophene derivatives, and various substituted benzothiophenes depending on the specific reagents and conditions used.
Scientific Research Applications
Benzo[b]thiophene-4-methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-4-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, thereby affecting neurotransmission .
Comparison with Similar Compounds
Benzo[b]thiophene-4-methanamine hydrochloride can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene-2-carboxylic acid: Known for its use in medicinal chemistry as a precursor for drug development.
Benzo[b]thiophene-3-amine: Studied for its potential antimicrobial properties.
Benzo[b]thiophene-4-carboxaldehyde: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene derivatives .
Properties
IUPAC Name |
1-benzothiophen-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-5H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMAGAMEQGZNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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